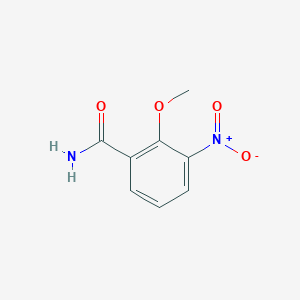

2-Methoxy-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-3-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O4 . It is a substance with a clear structure .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 196.16 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.16 . It has a predicted boiling point of 326.5±27.0 °C and a predicted density of 1.362±0.06 g/cm3 . The pKa is predicted to be 14.46±0.50 .Scientific Research Applications

1. Catalytic Applications

2-Methoxy-3-nitrobenzamide is involved in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes, when used as catalysts, facilitate high-yield C–H bond functionalization reactions of N-methoxybenzamide derivatives, demonstrating their potential as key catalytic intermediates in various chemical reactions (Zhou et al., 2018).

2. Synthesis of Neuroleptics

Research has explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides from 2-Methoxy-5-nitrobenzoyl chloride. This process involves the reaction with various amines, leading to potential neuroleptic compounds, demonstrating its significance in pharmaceutical chemistry (Valenta et al., 1990).

3. Molecular Structure and Reactivity

N-Chloro-N-methoxy-4-nitrobenzamide, a related compound, shows a high pyramidality degree of its amide nitrogen atom. Its reactivity with different compounds forms various derivatives, indicating its versatile chemical properties and potential applications in chemical synthesis (Shtamburg et al., 2012).

4. Corrosion Inhibition

The effects of electron-withdrawing and electron-releasing substituents on N-Phenyl-benzamide derivatives, including methoxy and nitro groups, have been studied for their ability to inhibit corrosion in mild steel. This research underscores the potential application of these compounds in materials science, particularly in protecting metals against corrosion (Mishra et al., 2018).

5. Antibacterial Properties

Methoxy and nitro substituted benzothiazole derivatives, synthesized from reactions involving methoxy-aniline and nitrobenzoylchloride, have shown potent antibacterial activity against Pseudomonas aeruginosa, indicating their potential use in developing new antibacterial agents (Gupta, 2018).

Safety and Hazards

properties

IUPAC Name |

2-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-5(8(9)11)3-2-4-6(7)10(12)13/h2-4H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYIBRECHOFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2888411.png)

![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)